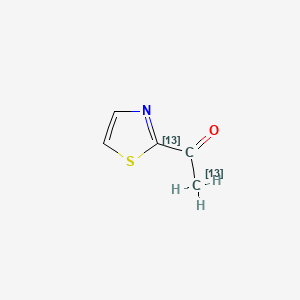
Deoxythymidine-5'-triphosphate-13C10,15N2 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) is a stable isotope-labeled compound used extensively in scientific research. It is a modified form of deoxythymidine-5’-triphosphate, where carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N, respectively. This compound is crucial in DNA synthesis and is often used in studies involving nucleic acid metabolism and DNA replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) involves the incorporation of 13C and 15N isotopes into the deoxythymidine molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is then converted to its dilithium salt form for stability and ease of use in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in polymerization reactions during DNA synthesis. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
Common reagents used in reactions involving deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) include various enzymes such as DNA polymerases and kinases. The reactions typically occur under physiological conditions, with specific buffers and cofactors to facilitate the enzymatic activity .
Major Products Formed
The major products formed from reactions involving deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) are extended DNA strands during DNA synthesis. The compound acts as a substrate for DNA polymerases, incorporating the labeled nucleotide into the growing DNA chain .
Applications De Recherche Scientifique
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and DNA replication.
Biology: Essential in experiments related to DNA synthesis, repair, and replication.
Medicine: Utilized in diagnostic techniques and therapeutic research, particularly in understanding genetic diseases and developing gene therapies.
Industry: Applied in the production of labeled nucleotides for various research and diagnostic purposes
Mécanisme D'action
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled nucleotide is incorporated into the growing DNA strand, allowing researchers to track and study DNA replication and repair processes. The incorporation of 13C and 15N isotopes does not alter the compound’s functionality but provides a means to detect and analyze the DNA using techniques such as mass spectrometry and nuclear magnetic resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, commonly used in DNA synthesis.
Deoxyadenosine-5’-triphosphate-13C10,15N5: Another isotope-labeled nucleotide used in similar applications.
Deoxycytidine-5’-triphosphate-13C9,15N3: A labeled nucleotide used in DNA synthesis and research
Uniqueness
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) is unique due to its specific labeling with 13C and 15N isotopes, which allows for precise tracking and analysis in research applications. This specificity makes it a valuable tool in studies involving nucleic acid metabolism and DNA replication, providing insights that are not possible with unlabeled or differently labeled compounds .
Propriétés
Formule moléculaire |
C10H15Li2N2O14P3 |
|---|---|
Poids moléculaire |
506.0 g/mol |
Nom IUPAC |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
Clé InChI |
HGQGGFXJPYJQGW-RUIBEINESA-L |
SMILES isomérique |
[Li+].[Li+].[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canonique |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)

![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)


![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)
![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)


![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)

![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)
